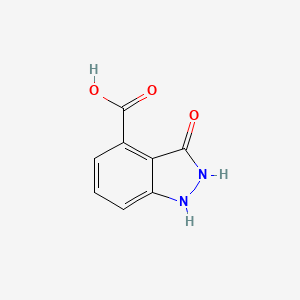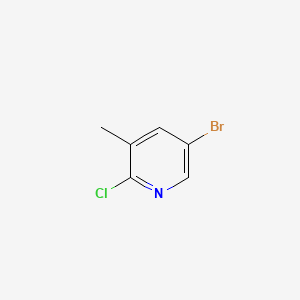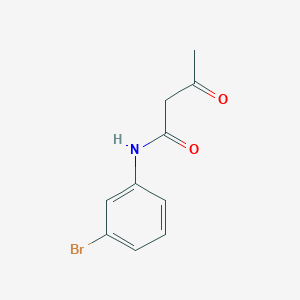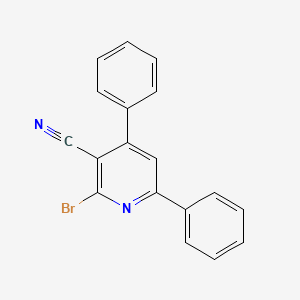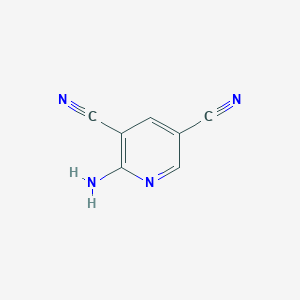
2-Aminopyridine-3,5-dicarbonitrile
Overview
Description
2-Aminopyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C7H4N4 and a molecular weight of 144.14 . It is a solid substance that is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, which includes 2-Aminopyridine-3,5-dicarbonitrile, has been a focus of research over the past decade . The current trends in the catalytic synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines involve a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .
Chemical Reactions Analysis
2-Aminopyridine-3,5-dicarbonitrile is known for the synthesis of diverse biological molecules . It can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
Physical And Chemical Properties Analysis
2-Aminopyridine-3,5-dicarbonitrile is a solid substance . It has a molecular weight of 144.14 . It is typically stored in a dark place under an inert atmosphere at room temperature .
Scientific Research Applications
Corrosion Inhibition
2-Aminopyridine derivatives, including 2-Aminopyridine-3,5-dicarbonitrile, have been studied for their corrosion inhibition properties . These compounds have been found to inhibit the corrosion of carbon steel in sulfuric acid solution . The inhibitive efficiency of these compounds was found to diminish with increasing temperatures, with the maximum inhibitive efficiency of 97.45% achieved at a temperature of 20 °C .
Adsorption Properties
The adsorption of 2-Aminopyridine derivatives onto the carbon steel surface obeys the Langmuir adsorption isotherm . This suggests that these compounds could be used in applications where adsorption onto metal surfaces is required, such as in the development of protective coatings or in the field of catalysis .
Thermodynamic Properties
The thermodynamic properties of 2-Aminopyridine derivatives have also been studied . Understanding these properties can provide valuable insights into the behavior of these compounds under different conditions, which can be useful in various scientific and industrial applications .
Synthesis of Substituted 2-Aminopyridines
2-Aminopyridine-3,5-dicarbonitrile can be used in the synthesis of substituted 2-aminopyridines . These compounds have a wide range of biological activities and are often used as ligands in inorganic and organometallic chemistry .
Catalyst-Free Synthesis
A rapid and efficient synthesis of 2-aminopyridine derivatives, including 2-Aminopyridine-3,5-dicarbonitrile, has been developed using a catalyst-free four-component method . This protocol provides a simple and practical approach to functionalized 2-aminopyridines from readily available substrates under solvent-free conditions .
Green Chemistry Applications
The catalyst-free and solvent-free synthesis method mentioned above aligns with the principles of green chemistry, which aims to reduce the environmental impact of chemical processes . Therefore, 2-Aminopyridine-3,5-dicarbonitrile and its derivatives could have potential applications in the development of more sustainable chemical processes .
Safety and Hazards
Future Directions
The derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold are widely used in the synthesis of biologically active compounds . Therefore, the future directions of 2-Aminopyridine-3,5-dicarbonitrile could involve further exploration of its potential uses in the synthesis of biologically active compounds .
Mechanism of Action
Target of Action
The primary target of 2-Aminopyridine-3,5-dicarbonitrile is the human adenosine A2B receptor (hA2B AR) . This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation and immune responses .
Mode of Action
2-Aminopyridine-3,5-dicarbonitrile interacts with the hA2B AR, displaying EC50 values in the range of 9-350 nM . Most of the compounds behave as partial agonists, with the exception of 2-{[4-(4-acetamidophenyl)-6-amino-3,5-dicyanopyridin-2-yl]thio}acetamide, which shows a full agonist profile . The interaction of 2-Aminopyridine-3,5-dicarbonitrile with the hA2B AR leads to changes in the receptor’s activity, which can influence various cellular processes .
Biochemical Pathways
It is known that the compound’s interaction with the ha2b ar can influence various cellular processes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
A study on the structure-activity relationship of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds includes in vitro pharmacokinetics .
Result of Action
The interaction of 2-Aminopyridine-3,5-dicarbonitrile with the hA2B AR can lead to changes in the receptor’s activity, influencing various cellular processes
Action Environment
The action, efficacy, and stability of 2-Aminopyridine-3,5-dicarbonitrile can be influenced by various environmental factors. For instance, the synthesis of 2-Aminopyridine-3,5-dicarbonitrile derivatives is often carried out using pseudo-four-component reactions by condensation of malononitrile molecules with thiols and aldehydes . The efficiency of these reactions can be influenced by factors such as temperature and the presence of certain catalysts .
properties
IUPAC Name |
2-aminopyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZXGBMEWRIPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304375 | |
| Record name | 2-Amino-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyridine-3,5-dicarbonitrile | |
CAS RN |
78473-10-6 | |
| Record name | 78473-10-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopyridine-3,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Aminopyridine-3,5-dicarbonitrile impact prion replication?
A1: While the exact mechanism remains under investigation, research suggests that 2-Aminopyridine-3,5-dicarbonitrile derivatives act as mimetics of dominant-negative prion protein mutants []. These mutants are known to interfere with the conversion of the normal prion protein (PrPC) into the infectious isoform (PrPSc), thereby inhibiting prion replication [].
Q2: What are the key structural features of 2-Aminopyridine-3,5-dicarbonitrile derivatives that influence their antiprion activity?
A2: A comprehensive structure-activity relationship (SAR) study revealed that modifications to the 6-position of the 2-Aminopyridine-3,5-dicarbonitrile scaffold significantly impact its antiprion activity []. The study identified compounds with improved potency against PrPSc replication compared to earlier derivatives []. Further details on the specific modifications and their impact on activity can be found in the research article.
Q3: What are the future directions for research on 2-Aminopyridine-3,5-dicarbonitrile as a potential therapeutic for prion diseases?
A3: Researchers have identified 2-Aminopyridine-3,5-dicarbonitrile derivatives with improved antiprion activity and pharmacokinetic profiles suitable for in vivo studies []. The next step involves evaluating these optimized compounds in animal models of prion disease to assess their efficacy and safety in a living system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


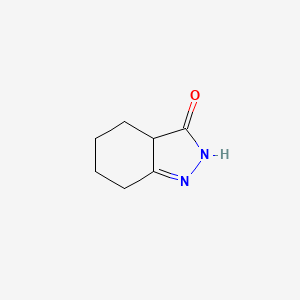

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)


